4-Ethoxy-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol
Mechanism of Action
Target of Action
4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the inhibition of these enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and tetrahydropteroate synthetase by this compound affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the ethoxylation step may involve the use of ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for 4-Ethoxy-2,3-dimethylbenzenesulfonamide may involve large-scale sulfonation and ethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-Ethoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfonamide compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide: This compound has a similar structure but includes a fluorophenyl group, which may alter its chemical properties and biological activity.
4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide: This variant includes diethyl groups, which can affect its solubility and reactivity.
Uniqueness
4-Ethoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of ethoxy and dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKTXVSUOALDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.